trans-2-[Cyclohexyl(methyl)amino]cyclohexanol
Description
trans-2-[Cyclohexyl(methyl)amino]cyclohexanol is a cyclohexanol derivative featuring a cyclohexyl(methyl)amino substituent at the trans-2 position. Its stereochemical configuration (trans) and the bulky cyclohexyl group influence its physical properties, reactivity, and biological interactions.
Properties
IUPAC Name |
(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-14(11-7-3-2-4-8-11)12-9-5-6-10-13(12)15/h11-13,15H,2-10H2,1H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZQTEPQOCJIFK-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2CCCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-[Cyclohexyl(methyl)amino]cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and cyclohexylamine.
Reductive Amination: Cyclohexanone undergoes reductive amination with cyclohexylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. This step forms the intermediate (1R,2R)-2-[cyclohexylamino]cyclohexanol.
Methylation: The intermediate is then methylated using a methylating agent like methyl iodide or dimethyl sulfate to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized reaction parameters are employed to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
trans-2-[Cyclohexyl(methyl)amino]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields simpler amines or alcohols.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
trans-2-[Cyclohexyl(methyl)amino]cyclohexanol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-2-[Cyclohexyl(methyl)amino]cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Molecular Properties
Key structural analogues differ in the amino group substituents and cyclohexanol ring modifications:
Key Observations :
- Smaller substituents (e.g., dimethylamino) improve reaction kinetics in esterification, as seen with compound 2e .
Reactivity and Catalytic Performance
Esterification Kinetics ():
- trans-2-(N,N-Dimethylamino)cyclohexanol (2e) exhibits a pseudo-first-order rate constant (k = 7.5·10⁻⁵ s⁻¹), tenfold faster than aliphatic primary alcohols like 1-hexanol. This highlights the catalytic role of the dimethylamino group in stabilizing transition states .
- By contrast, this compound is expected to show slower kinetics due to steric hindrance from the cyclohexyl group, though experimental data is needed for confirmation.
Cyclohexanol Derivatives in Oxidation Catalysis:
- Cyclohexanol derivatives (e.g., cyclohexyl hydroperoxide) are intermediates in cyclohexane oxidation to cyclohexanone/cyclohexanol (KA oil). Gold nanoparticles (Au@zeolites) enhance selectivity toward cyclohexanol by cleaving O–O bonds .
Pharmacological and Metabolic Profiles
- Tramadol hydrochloride demonstrates the pharmacological significance of cyclohexanol derivatives. Its 3-methoxyphenyl and dimethylamino groups confer central analgesic activity, unlike the cyclohexyl-substituted target compound .
- trans-2-Aminocyclohexanol metabolites (e.g., cyclohexylamine) exhibit species-dependent excretion patterns, with implications for toxicity and metabolic stability .
- A cyclohexanol derivative, 5-Methyl-2-(1-methylethyl)-cyclohexanol, was identified as a biomarker in asthma patients, suggesting substituent-dependent biological effects .
Q & A
Basic: What are the optimal synthetic routes for trans-2-[Cyclohexyl(methyl)amino]cyclohexanol, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves nucleophilic substitution of trans-2-bromocyclohexanol with methylcyclohexylamine under controlled conditions. Key parameters include:
- Temperature: Maintain 60–80°C to balance reaction rate and byproduct formation .
- Solvent Selection: Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the amine .
- Catalysts: Use phase-transfer catalysts (e.g., NaHCO₃) to improve amine accessibility .
- Purification: Column chromatography (silica gel, DCM/MeOH eluent) or crystallization from ethanol yields >95% purity .
Yield Optimization: Monitor reaction progress via TLC or GC-MS to identify incomplete substitution or hydrolysis byproducts .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Bands at 3200–3400 cm⁻¹ (O-H stretch) and 1100–1250 cm⁻¹ (C-N stretch) confirm functional groups .
- Mass Spectrometry: ESI+ m/z ≈ 212 [M+H]⁺ aligns with the molecular formula C₁₃H₂₅NO .
Advanced: How does stereochemistry influence the reactivity of this compound in nucleophilic reactions?
Methodological Answer:
The trans configuration imposes steric hindrance, affecting reaction pathways:
- Epoxide Formation: Trans isomers (e.g., trans-2-chlorocyclohexanol) favor intramolecular SN2 mechanisms, forming 1,2-epoxycyclohexane under basic conditions .
- Byproduct Mitigation: Cis isomers may undergo elimination (E2) to cyclohexanone, requiring strict control of NaOH concentration and reaction time .
- Solvent Effects: Polar solvents stabilize transition states in trans-specific reactions, reducing racemization .
Advanced: What are the contradictions in reported biological activities of this compound, and how can they be resolved?
Methodological Answer:
Discrepancies arise from:
- Receptor Specificity: Conflicting reports on sigma receptor vs. opioid receptor binding may stem from assay conditions (e.g., cell lines, ligand concentrations) .
- Metabolic Stability: Variability in in vivo half-lives (e.g., 2–6 hours) likely reflects differences in CYP450 enzyme activity across models .
Resolution Strategies: - Use isotopic labeling (e.g., ¹⁴C) to track metabolite profiles .
- Compare activity in parallel assays (e.g., radioligand binding vs. functional cAMP inhibition) .
Advanced: How can computational modeling predict the interactions of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model binding to μ-opioid receptors. Focus on hydrogen bonding between the hydroxyl group and Asp147 .
- MD Simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to identify key hydrophobic interactions with cyclohexyl groups .
- QSAR Models: Correlate substituent electronegativity (Hammett constants) with analgesic efficacy to guide structural modifications .
Basic: What are the stability challenges for this compound under oxidative conditions?
Methodological Answer:
- Oxidative Degradation: The cyclohexanol backbone is prone to autoxidation, forming cyclohexanone (via radical intermediates) .
- Mitigation:
- Monitoring: Track degradation via HPLC (C18 column, acetonitrile/water gradient) to quantify residual parent compound .
Advanced: What methodological approaches resolve contradictions in kinetic data for this compound’s esterification?
Methodological Answer:
Reported rate constants (k ≈ 0.05–0.2 M⁻¹s⁻¹) vary due to:
- Solvent Polarity: Low-polarity solvents (e.g., toluene) slow proton transfer steps, altering apparent kinetics .
- Catalyst Loading: Excess DMAP (>10 mol%) accelerates acylation but promotes side reactions .
Standardization: - Use stopped-flow IR to monitor real-time esterification under controlled humidity .
- Apply Eyring plots to isolate temperature-dependent effects on activation energy .
Basic: How does this compound compare structurally to Tramadol, and what implications does this have for SAR studies?
Comparison Table:
| Feature | This compound | Tramadol |
|---|---|---|
| Core Structure | Cyclohexanol with methylamino substituent | Cyclohexanol with aryl and tertiary amine |
| Key Functional Groups | -OH, -N(CH₃)Cyclohexyl | -OCH₃, -N(CH₃)₂ |
| Receptor Targets | Sigma receptors, weak μ-opioid affinity | μ-opioid, serotonin/norepinephrine reuptake |
| Metabolic Pathways | CYP3A4-mediated hydroxylation | CYP2D6 O-demethylation |
SAR Implications:
- Methylamino substitution enhances blood-brain barrier penetration but reduces opioid affinity .
- Cyclohexyl groups improve metabolic stability compared to aryl substituents in Tramadol .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
